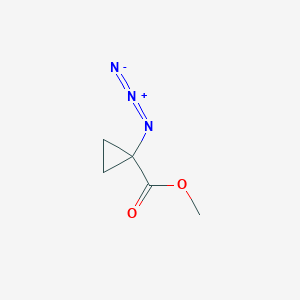
Methyl-1-Azidocyclopropan-1-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-azidocyclopropane-1-carboxylate is a chemical compound that belongs to the class of azides. Azides are known for their high reactivity, particularly in cycloaddition reactions. This compound features a cyclopropane ring, which is a three-membered ring structure known for its strain and reactivity. The azido group (-N3) attached to the cyclopropane ring makes it a valuable intermediate in organic synthesis, particularly in the field of click chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 1-azidocyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of Methyl 1-azidocyclopropane-1-carboxylate, also known as methyl-ACC, is the enzyme ACC oxidase (ACO) involved in the biosynthesis of the plant hormone ethylene . Ethylene is a gaseous phytohormone that regulates a myriad of physiological and developmental processes in plants .
Mode of Action
Methyl-ACC, a structural analog of ACC (1-aminocyclopropane-1-carboxylate acid), acts as an agonist of ethylene response in plants .
Biochemical Pathways
The ethylene biosynthesis pathway is the primary biochemical pathway affected by methyl-ACC. This pathway starts with the conversion of the amino acid methionine to S-adenosyl-L-methionine (SAM) by SAM synthase. SAM is then converted to ACC, the direct precursor of ethylene, by ACC synthase (ACS). ACC is subsequently oxidized to ethylene by ACC oxidase (ACO) .
Pharmacokinetics
It is known that methyl-acc triggers enhanced ethylene-related responses in plants similar to the effects of acc . The bioavailability of methyl-ACC is suggested by the observation that a higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control .
Result of Action
Methyl-ACC triggers enhanced ethylene-related responses in plants similar to the effects of ACC. These responses include restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment .
Action Environment
It is known that acc can be used by soil microorganisms (both bacteria and fungi) as a source of nitrogen and carbon This suggests that soil composition and microbial community could potentially influence the action of methyl-ACC
Biochemische Analyse
Biochemical Properties
Methyl 1-azidocyclopropane-1-carboxylate is a methylated 1-aminocyclopropanecarboxylate which is produced in plants by the enzyme 1-aminocyclopropane-1-carboxylate synthase (ACC synthase) . The enzyme ACC synthase catalyzes the synthesis of 1-Aminocyclopropane-1-carboxylic acid (ACC), a precursor for ethylene, from S-Adenosyl methionine (AdoMet, SAM), an intermediate in the Yang cycle and activated methyl cycle .
Cellular Effects
Methyl 1-azidocyclopropane-1-carboxylate has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .
Molecular Mechanism
The molecular mechanism of Methyl 1-azidocyclopropane-1-carboxylate involves its role as a substrate for the enzyme ACC synthase. This enzyme catalyzes the conversion of AdoMet to ACC, which is the first committed and rate-limiting step in the biosynthesis of ethylene . The reaction is catalyzed through a quinonoid zwitterion intermediate and uses cofactor pyridoxal phosphate (PLP, the active form of vitamin B6) for stabilization .
Temporal Effects in Laboratory Settings
It is known that the enzyme ACC synthase, which uses this compound as a substrate, is constitutively expressed in plant tissues and is up-regulated by mechanical wounding .
Metabolic Pathways
Methyl 1-azidocyclopropane-1-carboxylate is involved in the ethylene biosynthesis pathway. It is converted to ACC by the enzyme ACC synthase. ACC is then converted to ethylene by ACC oxidase .
Transport and Distribution
Acc, the product of the reaction involving this compound, is known to be transported throughout the plant over short and long distances .
Subcellular Localization
Acc synthase, the enzyme that uses this compound as a substrate, has been shown to be predominantly present in the cytosol of plant cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-azidocyclopropane-1-carboxylate typically involves the following steps:
Formation of Cyclopropane Ring: The cyclopropane ring can be formed through various methods, including the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane (CH2I2) and a zinc-copper couple.
Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions. For instance, the reaction of a suitable cyclopropane derivative with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) can yield the desired azido compound.
Industrial Production Methods
Industrial production of methyl 1-azidocyclopropane-1-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and safety of the production process, given the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-azidocyclopropane-1-carboxylate undergoes various types of chemical reactions, including:
Cycloaddition Reactions: The azido group is highly reactive in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which forms triazoles.
Substitution Reactions: The azido group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition to form 1,2,3-triazoles.
Substitution: Sodium azide (NaN3) is a common reagent for introducing the azido group.
Major Products
Triazoles: Formed through cycloaddition reactions.
Amine Derivatives: Formed through reduction of the azido group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Aminocyclopropane-1-carboxylate: A precursor to ethylene in plants, used in studies of plant hormone biosynthesis.
Methyl 1-aminocyclopropane-1-carboxylate: An ethylene agonist used in plant physiology research.
Uniqueness
Methyl 1-azidocyclopropane-1-carboxylate is unique due to its azido group, which imparts high reactivity and versatility in synthetic applications. Unlike its amino analogs, the azido compound is more reactive in cycloaddition reactions, making it a valuable tool in click chemistry and bioconjugation.
Eigenschaften
IUPAC Name |
methyl 1-azidocyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-10-4(9)5(2-3-5)7-8-6/h2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVGUFPZAKSJMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-benzo[d]imidazol-2-yl)-1-(4-butylphenyl)pyrrolidin-2-one](/img/structure/B2366264.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-((furan-2-ylmethyl)sulfonyl)azetidine](/img/structure/B2366265.png)



![1-(4-chloro-3-nitrophenyl)-4-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2366271.png)
![2-(2-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2366272.png)
![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)
![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)
![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)
![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)

